molecular formula C12H21IN2O2 B565987 2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide CAS No. 1797918-21-8

2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide

Cat. No.: B565987
CAS No.: 1797918-21-8
M. Wt: 352.216
InChI Key: JHHZOKKYULKVKK-UHFFFAOYSA-N
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Description

2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide is a synthetic organic compound characterized by the presence of an iodine atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide typically involves the iodination of a precursor molecule followed by acetamidation. One common method involves the reaction of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom. This is followed by the reaction with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-2-yl)acetamide: Similar structure but with the iodine atom at a different position.

    2-Bromo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide: Bromine instead of iodine.

    2-Chloro-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide: Chlorine instead of iodine.

Uniqueness

The presence of the iodine atom in 2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide imparts unique chemical properties, such as higher reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-iodo-N-(2,2,5,5-tetramethyl-1H-pyrrol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-9(2)5-7(10(3,4)13-9)12-8(14)6-11/h5,13H,6H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGNVDNIZLDYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1)(C)C)NC(=O)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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